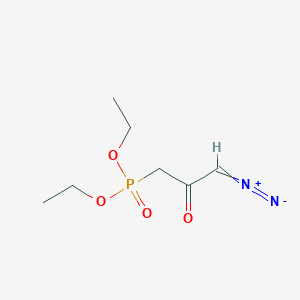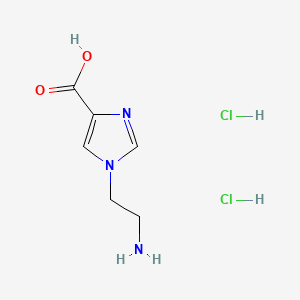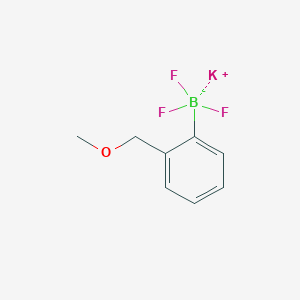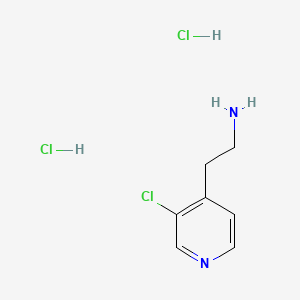![molecular formula C12H22ClN B13462639 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures and are often used as bioisosteres in medicinal chemistry. The bicyclo[1.1.1]pentane framework provides rigidity and stability, making it an attractive scaffold for drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptylbicyclo[111]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[11One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design, providing stability and rigidity to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for developing new drugs.
Industry: Utilized in the development of advanced materials, such as liquid crystals and molecular rotors.
作用機序
The mechanism of action of 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride stands out due to its larger cycloheptyl group, which can provide different steric and electronic properties compared to smaller cycloalkyl groups. This can influence the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable scaffold in drug design.
特性
分子式 |
C12H22ClN |
|---|---|
分子量 |
215.76 g/mol |
IUPAC名 |
3-cycloheptylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c13-12-7-11(8-12,9-12)10-5-3-1-2-4-6-10;/h10H,1-9,13H2;1H |
InChIキー |
MZJHBYYEPZMOMY-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C23CC(C2)(C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)



![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)


![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)


![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
